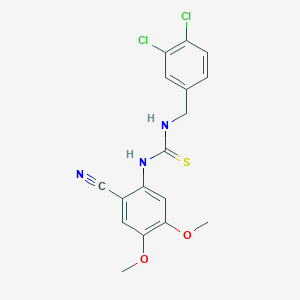
N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea, commonly known as NCDMBT, is an organosulfur compound that has been extensively studied for its potential applications in organic synthesis and scientific research. NCDMBT is a versatile compound, with a wide range of potential uses in both organic synthesis and scientific research. It has been studied for its ability to catalyze and promote various chemical reactions, as well as for its potential use in medicinal chemistry. In addition, NCDMBT has been studied for its possible applications in biochemistry and physiology, as well as for its potential use in laboratory experiments.
Applications De Recherche Scientifique
Chemosensors for Environmental and Biological Monitoring
Thioureas and their derivatives are celebrated for their role in developing chemosensors. These chemosensors are utilized for the highly sensitive, selective, and straightforward detection of various analytes in environmental, biological, and agricultural samples. The unique nucleophilic characteristics of the S- and N- atoms in thioureas facilitate inter- and intramolecular hydrogen bonding, making them pivotal in sensing technologies. These applications span from detecting environmental pollutants to monitoring agricultural conditions and biological analytes, thus offering a broad spectrum of utility in scientific research (Al-Saidi & Khan, 2022).
Biological and Medicinal Applications
The coordination chemistry of thiourea derivatives with selected metals like Cu, Ag, and Au unfolds a vast field of biological and medicinal applications. The formation of coordination compounds with these metals has shown improved activities in pharmaceutical chemistry, indicating a promising avenue for therapeutic uses. These derivatives' role as chemosensors in detecting cations and anions in biological and environmental samples further underscores their relevance in health and safety research (Khan et al., 2020).
Gold Leaching in Mining
In the mining sector, thiourea has emerged as a potential alternative to cyanide for gold extraction from auriferous mineral resources. The research in this domain illustrates thiourea's capability to act as a complexing reagent, offering a less toxic and environmentally damaging option for gold leaching processes. This application is especially crucial in light of the ecological impacts and regulatory constraints associated with cyanide use, showcasing thiourea derivatives' role in fostering more sustainable mining practices (Li & Miller, 2006).
Radioprotective Effects
Research on novel thiourea compounds has demonstrated potential radioprotective effects on biological systems. For instance, studies on pea development under gamma-ray exposure have revealed that certain thiourea derivatives can mitigate radiation-induced damage, fostering the survival and mutation rates of exposed plants. This line of research opens up new pathways for using thiourea derivatives in radiation protection, potentially applicable in medical treatments and environmental conservation (Mehandjiev et al., 2002).
Propriétés
IUPAC Name |
1-(2-cyano-4,5-dimethoxyphenyl)-3-[(3,4-dichlorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S/c1-23-15-6-11(8-20)14(7-16(15)24-2)22-17(25)21-9-10-3-4-12(18)13(19)5-10/h3-7H,9H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOWROOCTAYYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=S)NCC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-bromo-2-fluorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2558761.png)
![4-[(4-Tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2558764.png)
![3-(2-methoxyethyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558765.png)

![6-(3-Ethoxypropyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2558768.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2558773.png)

![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2558775.png)
![6-Cyclopropyl-2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2558777.png)
![ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2558778.png)